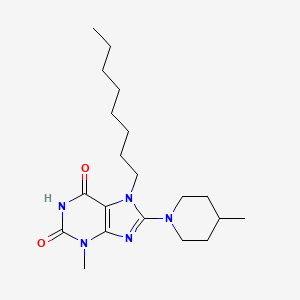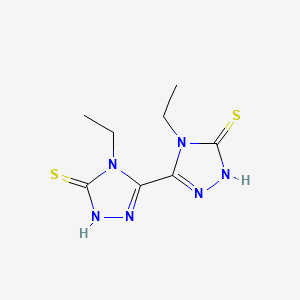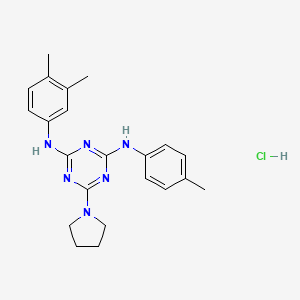![molecular formula C9H11N3O6 B2356766 2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1856064-69-1](/img/structure/B2356766.png)
2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid is an organic compound with the molecular formula C9H11N3O6 This compound is characterized by the presence of a pyrazole ring substituted with a methoxycarbonyl group and a nitro group, as well as a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Methoxycarbonylation: The methoxycarbonyl group can be introduced by reacting the nitro-substituted pyrazole with dimethyl carbonate in the presence of a base such as sodium hydride.
Formation of the Butanoic Acid Moiety: The final step involves the alkylation of the pyrazole derivative with a suitable butanoic acid precursor, such as ethyl 4-bromobutanoate, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: 2-[4-(Aminocarbonyl)-1H-pyrazol-1-yl]butanoic acid.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: this compound.
Aplicaciones Científicas De Investigación
2-[4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxycarbonyl group can also participate in interactions with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid: Lacks the nitro group, resulting in different chemical and biological properties.
2-[4-(Aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid: Contains an amino group instead of a methoxycarbonyl group, leading to different reactivity and applications.
Uniqueness
2-[4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid is unique due to the presence of both a nitro group and a methoxycarbonyl group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-(4-methoxycarbonyl-3-nitropyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6/c1-3-6(8(13)14)11-4-5(9(15)18-2)7(10-11)12(16)17/h4,6H,3H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHBCYPIDGVTQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2356688.png)
![N-benzyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2356690.png)

![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)
![4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356695.png)
![N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2356697.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2356699.png)
![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2356702.png)


![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2356705.png)
